![molecular formula C13H14N4 B2731742 3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine CAS No. 802598-74-9](/img/structure/B2731742.png)

3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine

Descripción general

Descripción

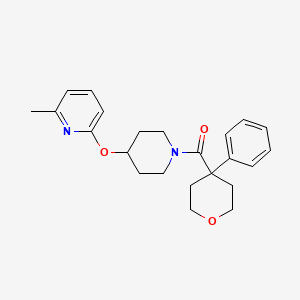

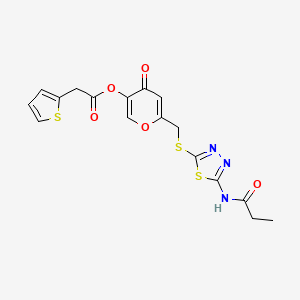

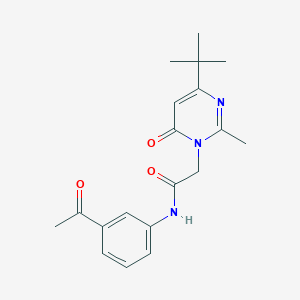

3-Hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine is a chemical compound with the molecular formula C13H14N4 . It contains a total of 33 bonds, including 19 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 N hydrazine, and 1 Pyridazine .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a seven-membered cyclohepta ring and a hydrazine functional group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 226.28 . The compound should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyridazine derivatives, including 3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine, have been shown to exhibit a wide range of pharmacological activities, including antimicrobial properties .

Antidepressant Properties

These compounds have also been found to have antidepressant effects. This makes them potential candidates for the development of new antidepressant drugs .

Anti-hypertensive Properties

The 3‑hydrazino-cycloheptyl[1,2-c]pyridazinone and its hydrazone derivative were tested against genetic DOCA induced hypertension and was found to be at less potent than hydralazine .

Anticancer Properties

Pyridazine derivatives have shown a wide range of anticancer activities. They have been used as a core scaffold in many drug discovery programs .

Antiplatelet Properties

These compounds have been found to have antiplatelet properties, making them potential candidates for the development of new antiplatelet drugs .

Antiulcer Properties

Pyridazine derivatives have also been found to have antiulcer properties, which could be useful in the treatment of various gastrointestinal disorders .

Herbicidal Properties

Various pyridazinone derivatives are well known as agrochemicals. They have been used as commercially drugs and agrochemicals .

Pro-apoptotic Agents for Treating Cancer, Autoimmune Diseases or Immune System Diseases

The 6,7-dihydro-5H-pyrido derivatives have been disclosed as Bcl-xL protein inhibitors for use as pro-apoptotic agents for treating cancer, autoimmune diseases or immune system diseases .

Safety and Hazards

Propiedades

IUPAC Name |

3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4/c14-15-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)17-16-12/h1-2,4,7-8H,3,5-6,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIUIFLAIPSBTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethylphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2731660.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2731663.png)

![2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]thiophene-3-carboxamide](/img/structure/B2731670.png)